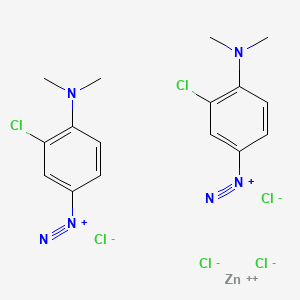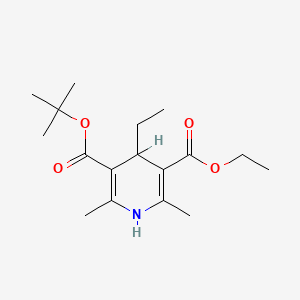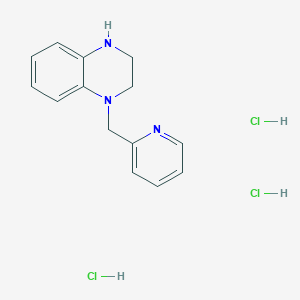
1-Pyridin-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyridin-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride is a chemical compound with the molecular formula C14H18Cl3N3 It is known for its unique structure, which combines a pyridine ring with a tetrahydroquinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyridin-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with 1,2,3,4-tetrahydroquinoxaline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The trihydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Pyridin-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or quinoxaline rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
1-Pyridin-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Pyridin-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Pyridin-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoxaline: A simpler analog with similar structural features but lacking the pyridine ring.
Pyridin-2-ylmethyl derivatives: Compounds with similar pyridine-based structures but different substituents on the quinoxaline ring.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its analogs.
Properties
Molecular Formula |
C14H18Cl3N3 |
|---|---|
Molecular Weight |
334.7 g/mol |
IUPAC Name |
4-(pyridin-2-ylmethyl)-2,3-dihydro-1H-quinoxaline;trihydrochloride |
InChI |
InChI=1S/C14H15N3.3ClH/c1-2-7-14-13(6-1)16-9-10-17(14)11-12-5-3-4-8-15-12;;;/h1-8,16H,9-11H2;3*1H |
InChI Key |
GDFAYLNCETZTTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)CC3=CC=CC=N3.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-[6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13781923.png)
iridium(III)](/img/structure/B13781928.png)

![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)


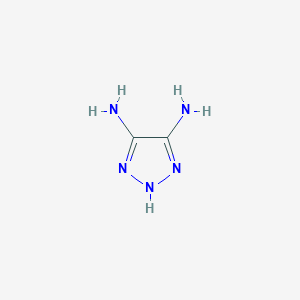
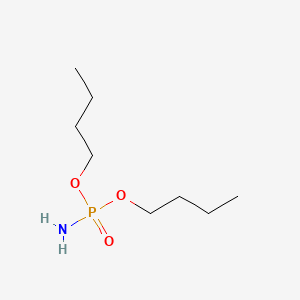
![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)

